Trimethoxyphenylsilane
Overview
Description
Trimethoxyphenylsilane is a compound that is part of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. It is related to other organosilicon compounds such as trimethylsilane and has been studied for its unique reactivity and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of trimethoxyphenylsilane and its derivatives has been explored in several studies. For instance, sterically hindered arylsilanes containing the 2,4,6-trimethoxyphenyl ligand have been prepared with yields ranging from 22 to 45% . These compounds were synthesized and characterized using techniques such as multinuclear NMR, IR, GC-MS, and X-ray crystallography, indicating the complexity and precision required in the synthesis of such molecules.
Molecular Structure Analysis
The molecular structure of trimethoxyphenylsilane derivatives has been examined using X-ray crystallography, which has revealed relatively short intramolecular distances between the silicon and the oxygen atoms in the ortho-methoxy groups of the aryl ligand . This suggests a strong interaction between these atoms, which could influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Trimethoxyphenylsilane undergoes various chemical reactions, one of which is the acid cleavage by a mixture of aqueous perchloric acid and methanol. This reaction occurs significantly faster for (2,4,6-trimethoxyphenyl)trimethylsilane compared to phenyltrimethylsilane, demonstrating the influence of the trimethoxyphenyl group on the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoxyphenylsilane and related compounds have been studied through various methods. For example, the metastable ion study of trimethoxyphenylsilane using mass-analyzed ion kinetic energy spectrometry and deuterium-labelling studies has provided insights into the fragmentation patterns of this molecule, which are crucial for understanding its stability and reactivity . Additionally, the synthesis of polymethyl(trimethylsiloxy)siloxane by anionic ring-opening polymerization indicates the potential of trimethoxyphenylsilane derivatives to form polymers with unique properties .
Scientific Research Applications
Mass Spectrometry Studies
Trimethoxyphenylsilane has been examined in mass spectrometry, specifically using mass-analyzed ion kinetic energy spectrometry. This research has revealed insights into its unimolecular decomposition, highlighting fragmentations and rearrangements unique to this compound (Tajima et al., 1990).
Reactivity in Chemical Synthesis
Studies have shown that trimethoxyphenylsilane demonstrates unique reactivity under certain conditions, such as being cleaved rapidly by a mixture of aqueous perchloric acid and methanol. This reactivity is significantly different from similar compounds, which has implications in organic synthesis (Eaborn et al., 1972).
Applications in Microelectronics
Research has indicated that trimethoxyphenylsilane can be used in the deposition of dielectric thin films in semiconductor manufacturing. This application is particularly relevant in the development of low-permittivity dielectric materials for advanced electronic devices (Loboda, 1999).
Advancements in Graphene Transfer
Trimethoxyphenylsilane has been utilized in the development of poly-trimethoxyphenylsilane (PTMS), applied as a carrier film in the graphene transfer process. This application is critical in the clean transfer of graphene, a material with wide-ranging implications in electronics and materials science (Kim et al., 2017).
Chemical Vapor Deposition Processes
The compound has been studied in the context of hot-wire chemical vapor deposition (CVD) processes. This research helps in understanding the reaction chemistry of trimethoxyphenylsilane under various conditions, which is valuable for materials science and engineering (Toukabri & Shi, 2013).
Catalytic Reactions
Trimethoxyphenylsilane has been explored in gold-catalyzed oxidative coupling reactions, providing insights into electrophilic aromatic substitution mechanisms. This research is significant in the field of organic chemistry and catalysis (Brenzovich et al., 2010).
Safety And Hazards
TMPS is classified as a flammable liquid and vapor . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . Safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment .
Future Directions
TMPS has been used in research to increase wood resistance against UV degradation . It was successfully grafted on European spruce and characterized by SEM-EDX and UV–vis reflectance . The modified samples showed improved weathering resistance compared to unmodified wood . This suggests that processing and modifying wood using supercritical CO₂ is a promising route to increase wood performances and increase its use as a building material . Another study used TMPS in the low-temperature cross-linking of polyethyleneimine ethoxylated to obtain stable electron injection layers in solution-processed organic light-emitting devices .
properties
IUPAC Name |
trimethoxy(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-26-7 | |
Record name | Phenyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89885-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5040700 | |
Record name | Trimethoxyphenylsilane | |
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Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Acros Organics MSDS] | |
Record name | Benzene, (trimethoxysilyl)- | |
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Record name | Phenyltrimethoxysilane | |
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Product Name |
Phenyltrimethoxysilane | |
CAS RN |
2996-92-1 | |
Record name | Trimethoxyphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2996-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyltrimethoxysilane | |
Source | DTP/NCI | |
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Record name | Benzene, (trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trimethoxyphenylsilane | |
Source | EPA DSSTox | |
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Record name | Trimethoxyphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152 | |
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Record name | TRIMETHOXYPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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